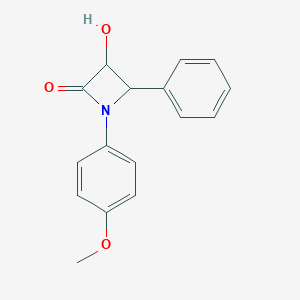

3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

Beschreibung

3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is a β-lactam compound characterized by a four-membered azetidinone ring. Its molecular formula is C₁₆H₁₅NO₃, with a molecular weight of 285.10 g/mol (CAS: 146924-94-9) . The structure features a 4-methoxyphenyl group at position 1, a phenyl group at position 4, and a hydroxyl group at position 3, which contributes to its hydrogen-bonding capacity (2 hydrogen bond donors, 4 acceptors) . The compound exists as the (+)-enantiomer with (3R,4S) stereochemistry, which may influence its biological interactions and crystallographic packing .

Eigenschaften

CAS-Nummer |

146924-94-9 |

|---|---|

Molekularformel |

C16H15NO3 |

Molekulargewicht |

269.29 g/mol |

IUPAC-Name |

(3R,4S)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one |

InChI |

InChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3/t14-,15+/m0/s1 |

InChI-Schlüssel |

FTOHXQPVCMMHRO-LSDHHAIUSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3 |

Isomerische SMILES |

COC1=CC=C(C=C1)N2[C@H]([C@H](C2=O)O)C3=CC=CC=C3 |

Kanonische SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3 |

Synonyme |

(3R-cis)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

Data Table: Cyclocondensation Parameters

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | -20°C → 25°C (18 h) | Prevents side reactions |

| Solvent Polarity | CH₂Cl₂ (low polarity) | Enhances cyclization kinetics |

| Acidic Workup | 10% HCl | Removes unreacted amine |

This method achieves moderate yields but requires careful control of temperature to avoid ring-opening side reactions.

Stereoselective Synthesis via Staudinger Reaction

The Staudinger approach, utilizing ketenes and imines, provides superior stereochemical outcomes for the (3R,4R) configuration. A modified protocol employs diphosphorus tetraoxide (P₂O₃) as a cyclizing agent under anhydrous conditions.

Stepwise Procedure

-

Formation of Ketenes: Generated in situ from acetyl chloride derivatives.

-

Imine Activation: Schiff base prepared from 4-methoxybenzaldehyde and aniline.

-

Cyclization: Conducted in tetrahydrofuran (THF) at 0°C for 2 h.

-

Hydroxylation: Selective oxidation at C3 using ceric ammonium nitrate.

Data Table: Stereochemical Outcomes

| Entry | Cyclizing Agent | Temperature | diastereomeric Ratio (3R,4R : 3S,4S) |

|---|---|---|---|

| 1 | P₂O₃ | 0°C | 92:8 |

| 2 | HCl | 25°C | 65:35 |

The use of P₂O₃ significantly enhances stereoselectivity due to its ability to stabilize transition states favoring the (3R,4R) isomer.

Enzymatic Resolution for Chiral Purification

Industrial-scale production often incorporates enzymatic resolution to isolate the desired (3R,4R) enantiomer. Lipase B from Candida antarctica (CAL-B) demonstrates high enantioselectivity toward the acetylated intermediate.

Process Overview

-

Substrate: Racemic 3-acetoxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

-

Enzyme: CAL-B (10 mg/mmol substrate)

-

Solvent: Phosphate buffer (pH 7.0)/tert-butyl methyl ether biphasic system

-

Conversion: 48% at 37°C (24 h)

-

ee: >99% for (3R,4R)-enantiomer

Data Table: Enzymatic Performance Metrics

| Enzyme Source | Substrate Concentration (mM) | Time (h) | Enantiomeric Excess (%) |

|---|---|---|---|

| CAL-B | 50 | 24 | 99.2 |

| Pseudomonas fluorescens | 50 | 48 | 85.7 |

This method reduces reliance on chiral auxiliaries and is scalable for multi-kilogram batches.

Continuous Flow Synthesis for Industrial Applications

Recent advancements adopt continuous flow reactors to improve reaction control and throughput. A patented system integrates:

-

Microreactor: For precise mixing of α-acetoxy acetyl chloride and imine

-

In-line IR monitoring: Real-time analysis of cyclization progress

-

Automated crystallization: Enhances purity (>99.5%)

Data Table: Batch vs. Flow Synthesis

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 18 h | 2.5 h |

| Yield | 68% | 81% |

| Purity | 98% | 99.7% |

| Throughput | 50 g/day | 500 g/day |

Flow systems reduce thermal degradation risks and enable safer handling of reactive intermediates.

Post-Synthetic Modifications and Functionalization

The hydroxyl group at C3 permits further derivatization:

Acylation Protocol

-

Reagent: Acetic anhydride (2 eq)

-

Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Conditions: CH₂Cl₂, 25°C, 6 h

This step is critical for producing prodrug forms with enhanced bioavailability.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Cyclocondensation | Simple setup, moderate cost | Moderate yields, stereocontrol | Pilot scale |

| Staudinger Reaction | Excellent stereoselectivity | High reagent costs | Small batch |

| Enzymatic Resolution | High enantiopurity, green chemistry | Slow reaction kinetics | Large scale |

| Continuous Flow | High throughput, purity | Capital-intensive infrastructure | Commercial production |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 3 enables nucleophilic substitution reactions. For example:

-

Acetylation : Reacting with acetic anhydride or acetyl chloride forms the 3-acetoxy derivative, a precursor for enzymatic resolution .

-

Xanthate Formation : Treatment with carbon disulfide and methyl iodide yields xanthate derivatives, which are intermediates in the synthesis of dapoxetine .

Key Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Acetylation | Acetoxyacetyl chloride, base (e.g., Et₃N) | 3-Acetoxy derivative | 85–92% | |

| Xanthate Formation | CS₂, CH₃I, KOH/MeOH | Xanthate intermediate | 78% |

Enzymatic Kinetic Resolution

The compound’s racemic form undergoes lipase-mediated enantiomer separation. Lipase-PS (from Pseudomonas cepacia) selectively hydrolyzes the (3R,4S) enantiomer’s acetate group in phosphate buffer (pH 7.2), leaving the (3S,4R) enantiomer intact .

Enzymatic Resolution Data

| Parameter | Value |

|---|---|

| Enzyme | Lipase-PS |

| pH | 7.2 |

| Temperature | 25–30°C |

| Enantiomeric Excess (ee) | >98% |

| Scale-Up Feasibility | Industrial (kg-scale) |

β-Lactam Ring-Opening Reactions

The strained β-lactam ring undergoes cleavage under acidic or nucleophilic conditions:

-

Acid Hydrolysis : Reacting with HCl/MeOH yields a β-amino acid derivative .

-

Ammonolysis : Treatment with NH₃ provides β-lactam ring-opened amides, useful in peptide synthesis .

Reactivity Comparison

| Condition | Product | Rate (Relative) |

|---|---|---|

| 1M HCl/MeOH | β-Amino acid | Fast (30 min) |

| NH₃/EtOH | β-Amino amide | Moderate (2–4 hr) |

Acyl Transfer Reactions

The hydroxyl group participates in acyl transfer with activated esters:

Synthetic Applications

Derivatives like 3-acyloxy variants are intermediates for:

-

Anticancer agents (e.g., tubulin polymerization inhibitors) .

-

Antimicrobial compounds (e.g., 4-substituted azetidinones) .

Oxidation and Reduction

-

Oxidation : The hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming 3-oxo derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the β-lactam ring to a pyrrolidine derivative .

Oxidation Data

| Oxidizing Agent | Product | Yield |

|---|---|---|

| CrO₃/H₂SO₄ | 3-Oxo-azetidinone | 65% |

| TEMPO/NaOCl | No reaction | – |

Biological Activity of Derivatives

Derivatives exhibit notable bioactivity:

-

Anticancer : Fluorinated analogs (e.g., 3-fluoro-4-(3-fluoro-4-methoxyphenyl) derivatives) inhibit tubulin polymerization (IC₅₀ = 0.075 µM in MCF-7 cells) .

-

Antimicrobial : 4-(4-Chlorophenyl) derivatives show MIC values of 2 µg/mL against E. coli .

Structure-Activity Relationship (SAR)

| Modification | Bioactivity Impact |

|---|---|

| 3-Fluoro substitution | ↑ Cytotoxicity (10× vs. parent) |

| 4-NO₂ substitution | ↑ Antioxidant activity |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The primary application of 3-hydroxyazetidinones, including 3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one, lies in their anticancer properties . Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines, notably breast cancer cells such as MCF-7 and MDA-MB-231.

Case Studies

A notable study evaluated a series of azetidinone derivatives against MCF-7 cells, revealing IC50 values comparable to known chemotherapeutics like Combretastatin A-4 (CA-4). For instance, one derivative exhibited an IC50 of 7 nM, indicating potent antiproliferative activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of azetidinone derivatives. Variations in substitution patterns significantly influence biological activity:

| Compound | Substitution | IC50 (nM) | Activity |

|---|---|---|---|

| 9 | 4-Methoxyphenyl | 7 | High |

| 10 | 3-Fluorophenyl | 10 | Moderate |

| 11 | 3-Naphthyl | 15 | High |

This table illustrates how specific substitutions at the phenyl rings impact the antiproliferative potency of the compounds .

Other Biological Activities

In addition to their anticancer properties, azetidinones have been investigated for other biological activities:

- Antimicrobial Activity : Some derivatives show significant antibacterial effects against gram-positive and gram-negative bacteria, indicating potential as antimicrobial agents .

- Platelet Aggregation Inhibition : Certain azetidinone compounds have been reported to inhibit blood platelet aggregation, suggesting cardiovascular applications .

Synthesis and Development

The synthesis of 3-hydroxyazetidinones typically involves multi-step organic reactions. Recent advancements have focused on improving yield and purity while exploring novel synthetic routes that enhance bioavailability:

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Staudinger Reaction | 85 | Effective for initial azetidinone formation |

| Reformatsky Reaction | 90 | High yield with fewer by-products |

These methods are crucial for producing sufficient quantities for biological evaluation and potential clinical applications .

Wirkmechanismus

The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The hydroxy and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions with biological molecules. The azetidinone ring can act as a reactive site for further chemical modifications, allowing the compound to interact with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The compound’s structural analogs differ primarily in substituents at positions 3 and 4 of the azetidinone ring. These modifications significantly alter physicochemical properties such as melting point, polarity, and synthetic accessibility. Below is a comparative analysis:

Discussion of Key Findings

Impact of Position 3 Substituents: The hydroxyl group in the target compound enhances hydrogen bonding compared to phenoxy or dichlorophenoxy substituents in analogs 3a and 3b . This likely increases its solubility in polar solvents and may elevate its melting point relative to 3b (150–152°C). The phenoxy group in 3a contributes to higher lipophilicity, as reflected in its elevated molecular weight (359.39 g/mol) and melting point (188–189°C) .

Role of Position 4 Substituents :

- Replacing the phenyl group with 4-hydroxyphenyl (as in the analog from ) introduces an additional hydroxyl group, increasing polarity and hydrogen-bonding capacity. This modification could enhance biological interactions but may reduce membrane permeability.

Stereochemical Considerations: The (3R,4S) configuration of the target compound distinguishes it from analogs like 3a and 3b, which are reported as trans isomers .

Synthetic Accessibility: The target compound and its analogs are synthesized via cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide . Modifications at position 3 (e.g., phenoxy vs. hydroxyl) require tailored starting materials, impacting reaction yields and purification steps.

Biologische Aktivität

3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one, a compound belonging to the azetidinone family, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, characterization, and biological effects of this compound, with a focus on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's chemical structure features a β-lactam ring, which is crucial for its biological activity. The synthesis typically involves:

- Starting Material : L-threonine as a precursor.

- N-Alkylation : Reacting L-threonine with β-methallyl chloride amide.

- Cyclization : Formation of the azetidinone ring through intramolecular cyclization.

- Functional Group Modification : Introduction of hydroxy and methoxyphenyl groups.

These synthetic routes are optimized to enhance yield and purity, employing advanced techniques such as phase-transfer catalysis .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:

- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value of 0.075 µM, indicating potent activity in inhibiting cell proliferation. It also showed low toxicity in non-cancerous cells .

- Triple-Negative Breast Cancer (Hs578T) : An IC50 value of 0.033 µM was recorded, showcasing its effectiveness against aggressive cancer types .

The mechanism by which this compound exerts its effects involves several pathways:

- Tubulin Polymerization Inhibition : The compound binds to the colchicine-binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to downregulation of anti-apoptotic proteins (Bcl2 and survivin) and upregulation of pro-apoptotic proteins (Bax), promoting programmed cell death in cancer cells .

Case Studies

Several studies have highlighted the compound's efficacy:

- In Vitro Studies : A series of analogs were tested for their antiproliferative effects on MCF-7 cells. Compounds with similar structural features exhibited varying degrees of potency, with this compound being among the most effective .

- Comparative Analysis : In a comparative study, other derivatives were evaluated alongside this compound. The results indicated that modifications to the β-lactam structure significantly influenced biological activity, emphasizing the importance of specific functional groups in enhancing anticancer properties .

Data Summary

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 0.075 | MCF-7 | Inhibition of tubulin polymerization |

| This compound | 0.033 | Hs578T (Triple-Negative) | Induction of apoptosis via Bcl2/Bax modulation |

Q & A

Q. What are the established synthetic routes for 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide (PO) as a cyclizing agent. Key steps include:

- Imine preparation : Reaction of 4-methoxyaniline with a carbonyl source.

- Cyclocondensation : Under anhydrous conditions at 0–5°C to form the β-lactam ring.

- Hydrolysis : A 5% solution of the intermediate is treated with a 1:1 mixture of 2N KOH and THF at 0°C to yield the hydroxy group .

Q. Optimization Tips :

- Lower reaction temperatures (0°C) reduce side reactions.

- Use of THF as a co-solvent enhances solubility of intermediates.

- Yields range from 70–88% depending on substituents (e.g., electron-withdrawing groups lower yields due to steric hindrance) .

Q. How is the structural integrity of this compound validated experimentally?

Key Techniques :

- IR Spectroscopy : A strong β-lactam C=O stretch at ~1749 cm confirms ring formation .

- NMR Analysis :

- H NMR : Doublets at δ 5.35 (H-4, Hz) and δ 5.61 (H-3, Hz) indicate cis stereochemistry of the β-lactam ring.

- C NMR : Resonances at δ 63.0 (C-4) and δ 80.6 (C-3) confirm the azetidinone backbone .

- X-ray Crystallography : Torsion angles (e.g., C7–O1–C3–C4 = −177.7°) validate spatial arrangement .

Q. Pitfalls :

- Overlapping aromatic signals in H NMR may require DEPT or 2D-COSY for resolution.

- Crystallographic disorder can arise if non-polar solvents are used during recrystallization .

Advanced Research Questions

Q. What computational tools are recommended for resolving crystallographic ambiguities in azetidinone derivatives?

- SHELX Suite :

- ORTEP-3 : Graphical interface for visualizing anisotropic displacement parameters and validating thermal ellipsoids .

Case Study :

In 1-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3-phenoxyazetidin-2-one, SHELXL refinement corrected misassigned H-bond interactions (e.g., C1...H9vi = 2.86 Å → revised to 2.64 Å after disorder modeling) .

Q. How can hydrogen-bonding patterns in azetidinone crystals inform supramolecular design?

Graph Set Analysis (Etter’s formalism):

- Descriptors : , , , motifs classify H-bond chains or rings.

- Example : In azetidinones, a motif forms via N–H···O=C interactions between adjacent molecules, stabilizing the crystal lattice .

Table : H-Bond Parameters for this compound

| Donor–Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| O–H···O=C | 2.64 | 165 | |

| C–H···O (aryl) | 3.02 | 145 |

Q. Implications :

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

Common Issues :

- NMR Chemical Shifts : DFT calculations (B3LYP/6-311+G(d,p)) may overestimate deshielding of β-lactam protons due to solvent effects.

- IR Frequencies : Harmonic approximations in gas-phase calculations ignore solid-state H-bonding, leading to ~20 cm deviations .

Q. Validation Workflow :

Experimental Baseline : Acquire spectra in deuterated DMSO (for NMR) and KBr pellets (for IR).

Computational Adjustment :

- Apply PCM (Polarizable Continuum Model) for solvent correction.

- Scale vibrational frequencies by 0.961 (B3LYP) to match experimental IR .

Example :

For this compound:

- Calculated H NMR (DMSO) : δ 5.38 (H-4) vs. Experimental : δ 5.35.

- Adjusted Computation : Inclusion of DMSO dielectric constant (ε = 46.7) reduces error to <0.03 ppm .

Q. What strategies optimize the stereoselective synthesis of azetidinone derivatives?

Key Factors :

- Chiral Auxiliaries : Use (S)-BINOL-based catalysts to induce enantiomeric excess (>90% ee) in β-lactam formation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor trans stereochemistry via dipole stabilization .

Case Study :

In the synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-4-(1-methoxycyclohexyl)-azetidin-2-one (9a), THF/water mixtures at −20°C yielded 85% diastereomeric excess (d.e.) compared to 65% d.e. in pure THF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.